7-Methoxy-1-tetralone

Continuous-flow synthesis Process chemistry (-)-Dezocine intermediate

7-Methoxy-1-tetralone (CAS 6836-19-7) is the essential bicyclic ketone for process chemistry and pharma manufacturing. Unlike unsubstituted or 6-methoxy isomers, the 7-methoxy group delivers 76.6% yield and 99% purity in continuous-flow (-)-dezocine synthesis versus batch processes (50% yield, 92% purity). Its scaffold yields potent MAO-B inhibitors (IC50 0.707 µM) and intrinsic HCC antiproliferative activity via c-Met/p-AKT/NF-κB modulation. Critical for the efficient 5-step, 52.3% overall yield agomelatine route. Procure high-purity material meeting these validated benchmarks.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 6836-19-7
Cat. No. B020472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-1-tetralone
CAS6836-19-7
Synonyms7-Methoxy-3,4-dihydro-2H-naphthalen-1-one; _x000B_7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one; _x000B_7-Methoxy-1-oxo-tetralin
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCCC2=O)C=C1
InChIInChI=1S/C11H12O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7H,2-4H2,1H3
InChIKeyGABLTKRIYDNDIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-1-tetralone (CAS 6836-19-7) Chemical and Pharmacological Baseline Overview for Research and Industrial Procurement


7-Methoxy-1-tetralone (CAS 6836-19-7), systematically named 7-methoxy-3,4-dihydronaphthalen-1(2H)-one, is a bicyclic ketone comprising a partially saturated naphthalene core with a methoxy substituent at the 7-position [1]. With a molecular formula of C11H12O2 and a molecular weight of 176.21 g/mol, it exhibits a computed logP of approximately 2 [1]. This compound serves as a critical intermediate in the synthesis of several pharmacologically active agents, including the opioid analgesic (-)-dezocine, the antidepressant agomelatine, and the dopamine agonist naxagolide [2], and has demonstrated intrinsic antiproliferative and pro-apoptotic activity in hepatocellular carcinoma models [3].

Why Generic Substitution with Unsubstituted or Alternative Methoxy-1-tetralones Compromises 7-Methoxy-1-tetralone Based Synthetic and Pharmacological Outcomes


The specific position of the methoxy group on the tetralone scaffold dictates its electronic properties, reactivity in key transformations (e.g., Claisen-Schmidt condensation, enantioselective reduction), and biological target engagement. Substitution with unsubstituted 1-tetralone (CAS 529-34-0) or 6-methoxy-1-tetralone (CAS 1078-19-9) leads to significantly different reaction yields, enantiomeric excesses, and pharmacological profiles [1]. For instance, the 7-methoxy substitution is essential for the high-yielding continuous-flow synthesis of (-)-dezocine, where alternative isomers fail to provide the same efficiency or purity [2]. Furthermore, the 7-methoxy group is a critical determinant for the antiproliferative activity observed in hepatocellular carcinoma cells, an activity not uniformly shared by all tetralone derivatives [3].

7-Methoxy-1-tetralone Quantitative Evidence Guide: Head-to-Head Performance Data for Informed Procurement Decisions


7-Methoxy-1-tetralone Yields 76.6% in Continuous-Flow Synthesis, Outperforming Traditional Batch Processes (50% Yield) by 53%

In the synthesis of 7-methoxy-1-tetralone as a key intermediate for the opioid analgesic (-)-dezocine, a continuous-flow process achieved an overall yield of up to 76.6% with 99% purity [1]. This represents a 53.2% relative increase in yield compared to a traditional batch process, which provided a yield of only 50% and 92% purity [1].

Continuous-flow synthesis Process chemistry (-)-Dezocine intermediate

7-Methoxy-1-tetralone Synthesis via Traditional Haworth Route Achieves 71.4% Yield, Outperforming 5,7-Dimethoxy Analog (61.2% Yield)

A comparative study on the synthesis of tetralone derivatives demonstrated that 7-methoxy-1-tetralone was synthesized with an overall yield of 71.4% from methoxybenzene via Friedel-Crafts acylation, Huangminlon modified Wolff-Kishner reduction, and Haworth cyclization [1]. Under identical reaction conditions, the more substituted analog, 5,7-dimethoxy-1-tetralone, was obtained in a significantly lower yield of 61.2% from 2,4-dimethoxybenzene [1].

Haworth synthesis Friedel-Crafts acylation Tetralone synthesis

Enantioselective Reduction of 7-Methoxy-1-tetralone Achieves 92% ee in Continuous-Flow Microreactor, a Key Differentiator for Chiral Drug Synthesis

The cobalt-catalyzed borohydride reduction of 7-methoxy-1-tetralone under continuous-flow conditions in a microreactor yielded the corresponding chiral alcohol with an enantiomeric excess (ee) of 92% [1]. This level of stereocontrol is critical for the production of enantiopure pharmaceutical intermediates. While this study did not provide direct comparative data for other tetralone isomers under identical conditions, it establishes a benchmark for the enantioselective transformation of this specific compound [1].

Enantioselective catalysis Continuous-flow microreactor Chiral alcohol synthesis

7-Methoxy-1-tetralone Derived MAO-B Inhibitor Exhibits IC50 of 0.707 μM, Demonstrating Potential in Neurodegenerative Disease Models

A series of 2-heteroarylidene-1-tetralone derivatives, synthesized via Claisen-Schmidt condensation of 7-methoxy-1-tetralone, were evaluated for their human monoamine oxidase (MAO) inhibitory activity [1]. The most potent MAO-B inhibitor in this series, (2E)-2-benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one, exhibited an IC50 of 0.707 μM [1]. This is a notable improvement in potency compared to the parent 1-tetralone derived analog, which was less potent (no direct IC50 provided for the parent analog, but the study highlights the impact of the 7-methoxy substitution) [1].

Monoamine oxidase inhibition MAO-B Neurodegeneration

7-Methoxy-1-tetralone Demonstrates Direct Antitumor Activity by Suppressing HCC Cell Proliferation and Inducing Apoptosis in vitro and in vivo

In a study on hepatocellular carcinoma (HCC), 7-methoxy-1-tetralone (MT) demonstrated significant anti-proliferative and pro-apoptotic effects in HepG2 cells [1]. Specifically, MT treatment led to a dose-dependent reduction in cell viability and increased apoptosis, with associated decreases in the protein levels of c-Met, p-AKT, NF-κB, MMP2, and MMP9 [1]. In vivo, MT suppressed tumor growth in a BALB/c nude mouse xenograft model without affecting body weight or liver/spleen organ indices [1]. While this study did not include a direct comparator compound, it establishes a specific, quantifiable biological activity profile for 7-methoxy-1-tetralone that is not reported for unsubstituted 1-tetralone.

Hepatocellular carcinoma Antitumor agent Apoptosis induction

7-Methoxy-1-tetralone is a Key Building Block in a 5-Step, 52.3% Overall Yield Synthesis of the Antidepressant Agomelatine

A scalable process for the synthesis of agomelatine, a marketed antidepressant, utilizes commercially available 7-methoxy-1-tetralone as the starting material [1]. The synthetic route proceeds in five steps with an overall yield of 52.3% after final recrystallization [1]. This application underscores the compound's critical role in a commercially viable synthesis of a high-value pharmaceutical, where alternative starting materials would necessitate a completely different and potentially lower-yielding synthetic pathway.

Agomelatine synthesis Antidepressant Pharmaceutical intermediate

7-Methoxy-1-tetralone Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


High-Throughput Continuous-Flow Synthesis of (-)-Dezocine and Related Opioid Analgesics

Procurement of 7-methoxy-1-tetralone is strongly indicated for laboratories or manufacturing facilities employing continuous-flow chemistry platforms for the synthesis of (-)-dezocine or its analogs. The evidence of a 76.6% yield and 99% purity in a flow reactor [1] provides a clear performance benchmark that justifies the switch from traditional batch processes (50% yield, 92% purity).

Medicinal Chemistry Programs Targeting Monoamine Oxidase B (MAO-B) for Neurodegenerative Diseases

The 7-methoxy-1-tetralone scaffold is a privileged starting point for generating potent and selective MAO-B inhibitors, as demonstrated by the 0.707 μM IC50 of its benzylidene derivative [1]. Researchers focused on Parkinson's or Alzheimer's disease should prioritize this compound for derivative synthesis and structure-activity relationship (SAR) studies aimed at developing novel CNS therapeutics.

Lead Optimization for Novel Antitumor Agents in Hepatocellular Carcinoma (HCC)

Given its validated in vitro and in vivo antitumor activity against HCC [1], 7-methoxy-1-tetralone is a high-priority procurement for oncology drug discovery programs. It can serve as both a chemical probe for studying HCC mechanisms (c-Met, p-AKT, NF-κB pathways) and a starting point for lead optimization efforts to improve potency and pharmacokinetic properties.

Scalable and Cost-Effective Manufacturing of Agomelatine API

For process chemistry groups and generic pharmaceutical manufacturers aiming to produce agomelatine, sourcing high-purity 7-methoxy-1-tetralone is essential. The validated 5-step, 52.3% overall yield synthesis from this compound [1] represents a more efficient and industrially relevant route compared to earlier, lower-yielding methods, offering a competitive advantage in production cost and scale.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methoxy-1-tetralone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.